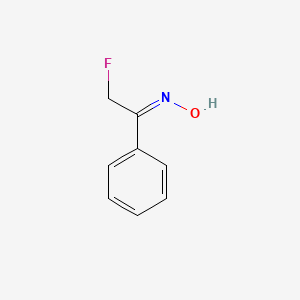
N-(2-fluoro-1-phenylethylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-1-phenylethylidene)hydroxylamine is an organic compound characterized by the presence of a fluorine atom attached to a phenylethylidene group, which is further bonded to a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2-fluoroacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The general reaction conditions include:
Reagents: 2-fluoroacetophenone, hydroxylamine hydrochloride, and a base such as sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
N-(2-fluoro-1-phenylethylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
科学的研究の応用
N-(2-fluoro-1-phenylethylidene)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-fluoro-1-phenylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the target enzyme and the nature of the interaction.
類似化合物との比較
Similar Compounds
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine: Similar in structure but with three fluorine atoms instead of one.
N-(2-phenylethylidene)hydroxylamine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
N-(2-fluoro-1-phenylethylidene)hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C8H8FNO |
|---|---|
分子量 |
153.15 g/mol |
IUPAC名 |
(NE)-N-(2-fluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8- |
InChIキー |
OFWZPQGMRGQECG-NTMALXAHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\O)/CF |
正規SMILES |
C1=CC=C(C=C1)C(=NO)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


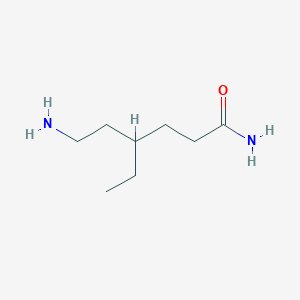
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)


![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
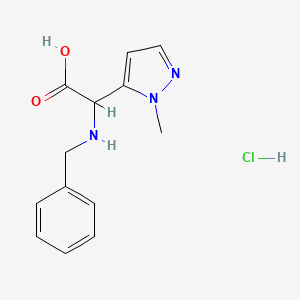
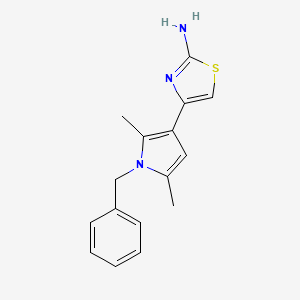
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)
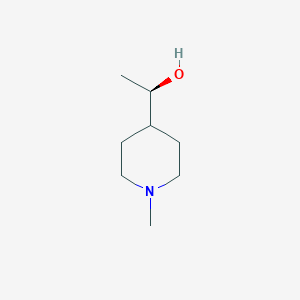
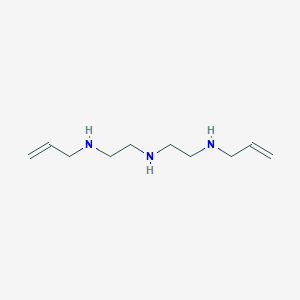
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
